cis-3-(Dimethylamino)-4-piperidinol diHCl
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Description
The compound “cis-3-(Dimethylamino)-4-piperidinol dihydrochloride” is a chemical substance with a molecular weight of 179.69 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a highly effective protocol for the synthesis of C-3-substituted prolines has been developed . This involves Pd-catalyzed C (sp 3)–H activation for the straightforward functionalization of prolines . The use of an 8-aminoquinolinecarboxamide directing group allows direct arylation, alkenylation, and alkylation at the C-3 position of prolines in moderate to high yields with diverse iodo- or bromo precursors .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR spectroscopy . It was found that the 3-hydroxyl group in this amino acid plays a significant role in the overall three-dimensional structures of the peptides .Chemical Reactions Analysis
The reaction mechanism of similar compounds has been studied . For instance, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) processes cis-3-haloacrylates to yield malonate semialdehyde . The product of the reaction was confirmed by its characteristic 1 H NMR spectrum .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Mechanism of Action
Future Directions
Future research could focus on further understanding the conformational equilibrium of similar compounds . For instance, the influence of intramolecular hydrogen bonding on the conformational equilibrium of cis-3-N,N-dimethylaminocyclohexanol has been studied . The strength of the intramolecular hydrogen bond (IAHB) OH•••N was found to be predominant over the steric effect .
Properties
IUPAC Name |
(3S,4R)-3-(dimethylamino)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-5-8-4-3-7(6)10;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFROQKBXTVOEW-AUCRBCQYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCCC1O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CNCC[C@H]1O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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